molecular formula C22H30N6O2S B1193811 Debio 0932 CAS No. 1061318-81-7

Debio 0932

Numéro de catalogue B1193811
Numéro CAS: 1061318-81-7
Poids moléculaire: 442.5776
Clé InChI: PFYLLYYLCPZDMP-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Debio 0932, also known as CUDC-305, is a second-generation oral Hsp90 inhibitor . It has shown promising anticancer activity against a wide variety of cancer types due to its strong binding affinity for Hsp90 and high oral bioavailability . It has been tested in MCF-7 and MDA-MB-231 cell lines .


Molecular Structure Analysis

Debio 0932 selectively binds to the ATP binding pocket of the Hsp90 with an estimated free energy of binding -7.24 kcal/mol . It has IC50s of 100 and 103 nM for HSP90α and HSP90β, respectively .


Chemical Reactions Analysis

Debio 0932 exhibits a cytotoxic effect on MCF-7 and MDA-MB-231 cells in a time and dose-dependent manner . It promotes degradation of multiple HSP90 client proteins in cancer cell lines .


Physical And Chemical Properties Analysis

Debio 0932 is an orally active compound . It has high oral bioavailability and strong binding affinity for Hsp90 .

Applications De Recherche Scientifique

Oncology

Debio 0932 has been extensively studied for its anticancer properties. It exhibits strong binding affinity for Hsp90, a protein implicated in cancer cell survival, and has high oral bioavailability. The compound has demonstrated anticancer activity against a variety of cancer types, including breast cancer cell lines like MCF-7 and MDA-MB-231. It induces apoptosis, or programmed cell death, which is a desirable effect in cancer treatment .

Molecular Biology

In molecular biology, Debio 0932’s role in inducing apoptosis has been a significant area of study. It affects the gene expression levels of proteins such as Bcl-2, Bax, and Casp-9, which are crucial in the apoptotic pathway. This has implications for understanding the molecular mechanisms of cancer progression and potential therapeutic targets .

Pharmacology

Pharmacologically, Debio 0932 has been involved in clinical trials to determine its maximum tolerated dose and efficacy in combination with standard chemotherapy agents. Its ability to penetrate the blood-brain barrier and exhibit antitumor activity both as monotherapy and in combination with other drugs makes it a valuable candidate for pharmacological research .

Biochemistry

Biochemically, Debio 0932’s interaction with Hsp90 affects the folding and function of several oncogenic client proteins. Its molecular docking within the ATP binding pocket of Hsp90 and subsequent effects on cell proliferation and invasion provide insights into the biochemical pathways involved in tumor growth and metastasis .

Cell Biology

In cell biology, the impact of Debio 0932 on cell viability, migration, and invasion has been studied. It has shown efficacy in reducing the migration of endothelial cells, which is significant in the context of cancer metastasis. The compound’s effects on cellular processes are crucial for developing new cancer therapies .

Genetics

Genetically, Debio 0932 has been part of studies looking at pharmacogenomic factors predictive of response to treatment. Understanding the genetic factors that influence the efficacy of Debio 0932 can lead to more personalized and effective cancer treatments .

Clinical Trials

Debio 0932 has been the subject of various clinical trials, assessing its safety and efficacy in treating different types of cancers, including non-small cell lung cancer (NSCLC). These trials are crucial for translating preclinical findings into clinical practice and determining the potential of Debio 0932 as a therapeutic agent .

Safety And Hazards

Debio 0932 was generally well tolerated at doses up to 1600 mg Q2D and 1000 mg QD . It showed promising signs of anti-tumor activity in patients with advanced solid tumors, especially in lung cancer .

Orientations Futures

Debio 0932 is a promising compound to treat triple-negative breast cancer and hormone receptor-positive breast cancer, and their metastases . Surprisingly, during the first clinical trial, one psoriasis patient experienced complete remission of his skin manifestation . This indicates a potential role of Debio 0932 in psoriasis treatment .

Propriétés

IUPAC Name

2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJIQAYFTOPTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657665
Record name 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Debio 0932

CAS RN

1061318-81-7
Record name CUDC-305
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061318817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUDC-305
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V278OKN9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.